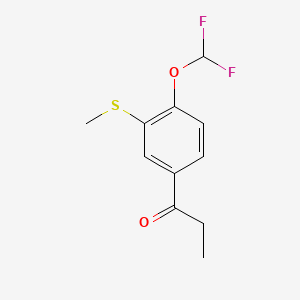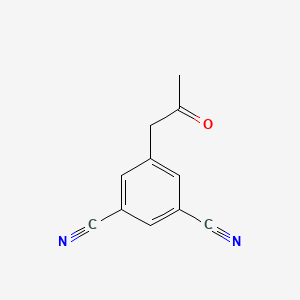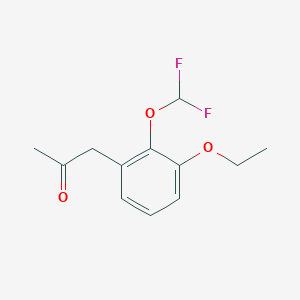
1-(2,5-Bis(trifluoromethyl)phenyl)-1-bromopropan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2,5-Bis(trifluoromethyl)phenyl)-1-bromopropan-2-one is a chemical compound characterized by the presence of trifluoromethyl groups and a bromine atom attached to a phenyl ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method is the radical trifluoromethylation of carbon-centered radical intermediates . This process involves the use of trifluoromethylating agents under specific reaction conditions to achieve the desired substitution on the phenyl ring.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
1-(2,5-Bis(trifluoromethyl)phenyl)-1-bromopropan-2-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Conditions typically involve the use of solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) and catalysts such as palladium or copper.
Oxidation and Reduction: Reagents such as potassium permanganate (KMnO4) for oxidation and sodium borohydride (NaBH4) for reduction are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenyl derivatives, while oxidation and reduction can lead to the formation of different functionalized compounds.
Applications De Recherche Scientifique
1-(2,5-Bis(trifluoromethyl)phenyl)-1-bromopropan-2-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique chemical properties make it a valuable tool in biochemical studies and drug development.
Industry: The compound is used in the production of advanced materials with specific properties, such as high thermal stability and resistance to chemical degradation
Mécanisme D'action
The mechanism of action of 1-(2,5-Bis(trifluoromethyl)phenyl)-1-bromopropan-2-one involves its interaction with molecular targets through its trifluoromethyl and bromine groups. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,5-Bis(trifluoromethyl)benzyl bromide: Similar in structure but with different functional groups attached to the phenyl ring.
1,3-Bis(trifluoromethyl)-5-bromobenzene: Another compound with trifluoromethyl and bromine groups but with a different substitution pattern on the phenyl ring.
Uniqueness
1-(2,5-Bis(trifluoromethyl)phenyl)-1-bromopropan-2-one is unique due to its specific substitution pattern and the presence of both trifluoromethyl and bromine groups. This combination of functional groups imparts distinct chemical properties, making it valuable for various applications in research and industry.
Propriétés
Formule moléculaire |
C11H7BrF6O |
|---|---|
Poids moléculaire |
349.07 g/mol |
Nom IUPAC |
1-[2,5-bis(trifluoromethyl)phenyl]-1-bromopropan-2-one |
InChI |
InChI=1S/C11H7BrF6O/c1-5(19)9(12)7-4-6(10(13,14)15)2-3-8(7)11(16,17)18/h2-4,9H,1H3 |
Clé InChI |
JONHKUYWONJINK-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)C(C1=C(C=CC(=C1)C(F)(F)F)C(F)(F)F)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-Methylbenzo[g]pteridine-2,4(1H,3H)-dione](/img/structure/B14066649.png)
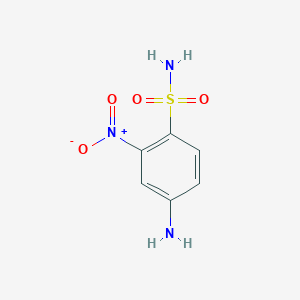
![(8S,9S,13R)-11-hydroxy-8-(2-hydroxyacetyl)-6,6,9,13-tetramethyl-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-16-one](/img/structure/B14066664.png)
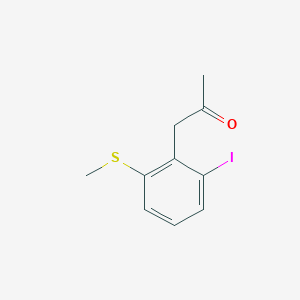
![[3-Chloro-5-(3,4,5-trichlorocyclohexa-2,4-dienyl)-phenyl]-dimethyl-amine](/img/structure/B14066668.png)
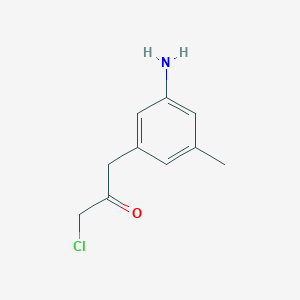

![2-[(Diethoxyphosphoryl)methyl]-3-ethoxy-3-oxopropanoate](/img/structure/B14066686.png)
